molecular formula C22H26N2O4S B11243002 N-(3-acetylphenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-3-carboxamide

N-(3-acetylphenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-3-carboxamide

Cat. No.: B11243002
M. Wt: 414.5 g/mol
InChI Key: ZIWOPCFYBYDZMG-UHFFFAOYSA-N
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Description

N-(3-ACETYLPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an acetylphenyl group, a methanesulfonyl group, and a piperidine carboxamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ACETYLPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Acetylphenyl Intermediate: This involves the acetylation of a phenyl compound using acetic anhydride in the presence of a catalyst such as sulfuric acid.

    Introduction of the Methanesulfonyl Group: The intermediate is then reacted with methanesulfonyl chloride in the presence of a base like triethylamine to introduce the methanesulfonyl group.

    Formation of the Piperidine Carboxamide: The final step involves the reaction of the intermediate with piperidine and a carboxylating agent such as phosgene or triphosgene under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-ACETYLPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The methanesulfonyl group can be reduced to a thiol or other reduced forms.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group may yield carboxylic acids, while reduction of the methanesulfonyl group may yield thiols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or inhibitor in biochemical assays.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-ACETYLPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The acetylphenyl group may interact with hydrophobic pockets in proteins, while the methanesulfonyl group can form covalent bonds with nucleophilic residues. The piperidine ring may enhance binding affinity through additional interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Acetylphenyl)-2-thiophen-2-ylacetamide: Similar structure but with a thiophene ring instead of a piperidine ring.

    N-(3-Acetylphenyl)-3-methylthiophene-2-carboxamide: Contains a methylthiophene group instead of a methanesulfonyl group.

Uniqueness

N-(3-ACETYLPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C22H26N2O4S

Molecular Weight

414.5 g/mol

IUPAC Name

N-(3-acetylphenyl)-1-[(2-methylphenyl)methylsulfonyl]piperidine-3-carboxamide

InChI

InChI=1S/C22H26N2O4S/c1-16-7-3-4-8-20(16)15-29(27,28)24-12-6-10-19(14-24)22(26)23-21-11-5-9-18(13-21)17(2)25/h3-5,7-9,11,13,19H,6,10,12,14-15H2,1-2H3,(H,23,26)

InChI Key

ZIWOPCFYBYDZMG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)N2CCCC(C2)C(=O)NC3=CC=CC(=C3)C(=O)C

Origin of Product

United States

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